molecular formula C10H14ClN B6222645 (1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 2757961-62-7

(1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No. B6222645
CAS RN: 2757961-62-7
M. Wt: 183.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, commonly referred to as (1S,3S)-HCl, is a synthetic compound that has been used in a variety of scientific research applications. It is an important intermediate in the synthesis of several pharmaceuticals and is also used in the laboratory as a reagent for the synthesis of other compounds. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for (1S,3S)-HCl.

Scientific Research Applications

((1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride)-HCl has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of several pharmaceuticals, such as the anti-inflammatory drug indomethacin and the antidepressant fluoxetine. Additionally, ((1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride)-HCl has been used in the synthesis of several other compounds, such as the anti-cancer drug etoposide, the anti-inflammatory drug ibuprofen, and the antifungal drug fluconazole.

Mechanism of Action

((1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride)-HCl is believed to act as a proton-donating agent in the synthesis of compounds, as well as in the activation of certain enzymes. Specifically, it is believed to donate a proton to the hydroxyl group of the target compound, allowing the reaction to proceed. Additionally, ((1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride)-HCl is believed to activate certain enzymes, such as those involved in the synthesis of certain pharmaceuticals, by donating a proton to the active site of the enzyme.
Biochemical and Physiological Effects
((1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride)-HCl has not been found to have any significant biochemical or physiological effects when administered to animals or humans. As such, it is considered to be a relatively safe compound for use in scientific research applications.

Advantages and Limitations for Lab Experiments

One of the primary advantages of ((1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride)-HCl for use in laboratory experiments is that it is relatively safe and non-toxic. Additionally, it is relatively inexpensive and easy to obtain. However, the reaction conditions for the synthesis of ((1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride)-HCl can be difficult to control, and the yields of the reaction can be low. Additionally, the compound is sensitive to air and light, and must be stored in an inert atmosphere.

Future Directions

Given the potential of ((1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride)-HCl for use in a variety of scientific research applications, there are several potential future directions for the compound. For instance, further research could be conducted to investigate the potential of ((1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride)-HCl for use in the synthesis of other compounds, such as novel pharmaceuticals or other compounds of interest. Additionally, further research could be conducted to investigate the potential of ((1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride)-HCl for use in the activation of certain enzymes. Finally, further research could be conducted to investigate the potential of ((1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride)-HCl for use in the synthesis of other compounds, such as novel pharmaceuticals.

Synthesis Methods

The synthesis of ((1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride)-HCl is typically achieved through a reaction between 1-chloro-3-methyl-2,3-dihydro-1H-inden-1-amine and potassium chloride. This reaction proceeds in a one-pot synthesis, where the reactants are added sequentially and the reaction is carried out in an inert atmosphere. The reaction yields a white solid that is then purified and isolated by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves the reduction of a ketone intermediate followed by reductive amination.", "Starting Materials": [ "3-methylcyclohexanone", "sodium borohydride", "ammonium chloride", "hydrochloric acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: 3-methylcyclohexanone is reduced to (1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-ol using sodium borohydride as the reducing agent in ethanol.", "Step 2: The resulting alcohol is then converted to the corresponding tosylate using tosyl chloride and pyridine.", "Step 3: The tosylate is then reacted with ammonium chloride in ethanol to form the amine intermediate.", "Step 4: The amine intermediate is then reduced to the final product, (1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, using sodium borohydride and hydrochloric acid as the reducing and acidifying agents, respectively." ] }

CAS RN

2757961-62-7

Product Name

(1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Molecular Formula

C10H14ClN

Molecular Weight

183.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.